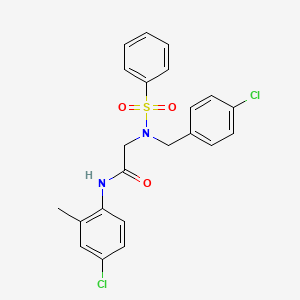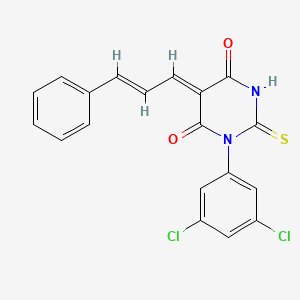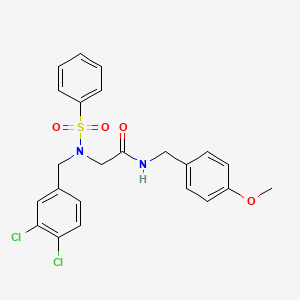![molecular formula C23H26N4O5S B3686322 N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B3686322.png)
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide
Overview
Description
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide is a complex organic compound that features a morpholine ring, a phthalazinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone intermediate, which is then reacted with a morpholine derivative. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of polymers or coatings.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The morpholine ring and phthalazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide
- 2-morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-ylpyridin-4-yl)acetamide
- N-(4-(4-morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide
Uniqueness
N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and phthalazinone moiety provides specific binding capabilities, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N,N,2-trimethyl-5-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxophthalazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-16-8-9-17(14-20(16)33(30,31)25(2)3)22-18-6-4-5-7-19(18)23(29)27(24-22)15-21(28)26-10-12-32-13-11-26/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHHVCVAVIAXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCOCC4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]THIOUREA](/img/structure/B3686255.png)

![3-(1-Benzofuran-2-carbonyl)-1-[5-(5,7-dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]thiourea](/img/structure/B3686273.png)
![5-hydroxy-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3686280.png)
![1-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2,4-dichlorobenzoyl)thiourea](/img/structure/B3686286.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE](/img/structure/B3686299.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3686312.png)

![(5Z)-5-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3686323.png)

![(5E)-3-BENZYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3686339.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B3686341.png)
![Methyl (5Z)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3686346.png)
![5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B3686353.png)
